molecular formula C7H5Cl2F B1329324 1-(Dichloromethyl)-4-fluorobenzene CAS No. 456-19-9

1-(Dichloromethyl)-4-fluorobenzene

Cat. No. B1329324
CAS RN: 456-19-9
M. Wt: 179.02 g/mol
InChI Key: MFIOEEWGBMJNGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene is described, which involves diazotization and bromination reactions starting from 3,4-dimethylbenzenamine . Similarly, 2,4-dichlorofluorobenzene is synthesized through diazotization of 2,4-dichloroaniline followed by substitution with fluoride ions . These methods suggest that halogenated benzenes can be synthesized through diazotization and subsequent halogenation, which could be applicable to the synthesis of 1-(Dichloromethyl)-4-fluorobenzene.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be complex, as indicated by the study of 1-(chloromethyl)-4-fluorobenzene, where the infrared (IR) and Raman spectra suggest a Cs symmetry, although depolarization data imply a possible C1 symmetry . This complexity in symmetry could also be expected in the molecular structure analysis of 1-(Dichloromethyl)-4-fluorobenzene.

Chemical Reactions Analysis

The reactivity of fluorobenzenes with transition metals is discussed, highlighting that fluorine substituents generally result in weak binding to metal centers . This could imply that 1-(Dichloromethyl)-4-fluorobenzene may also demonstrate weak coordination to metals, affecting its reactivity in organometallic chemistry. Additionally, the reaction of aniline with 1-fluoro-2,4-dinitrobenzene is base-catalyzed in certain solvents, which provides insights into the nucleophilic aromatic substitution mechanisms that could be relevant for 1-(Dichloromethyl)-4-fluorobenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes can be influenced by their substitution patterns. For example, the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and crystals show that aggregation affects absorption and emission spectra . This suggests that the physical properties of 1-(Dichloromethyl)-4-fluorobenzene, such as solubility and crystallinity, could also be influenced by its molecular interactions. The electrochemical fluorination of aromatic compounds indicates that side reactions during fluorination can lead to a variety of halogenated compounds , which could be relevant when considering the stability and reactivity of 1-(Dichloromethyl)-4-fluorobenzene under electrochemical conditions.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The aromatic formylation mediated by TiCl4 and dichloromethyl methyl ether has been explored for a wide range of aromatic rings, including phenols, methoxy- and methylbenzenes . This process is an excellent way to produce aromatic aldehydes .

Methods of Application or Experimental Procedures

The reaction involves the coordination between the atoms present in the aromatic moiety and those in the metal core . The high reactivity of aldehydes makes them a key functional group in organic chemistry . As efficient electrophiles, aldehydes can undergo further transformations to be converted into an extensive range of functional groups .

Results or Outcomes

The regioselectivity of this process is highly promoted by the coordination between the atoms present in the aromatic moiety and those in the metal core . This method provides a mild and efficient way for the introduction of the aldehyde moiety into organic structures .

Chloromethylation of Aromatic Rings

Specific Scientific Field

This application also falls under the field of Organic Chemistry .

Summary of the Application

Chloromethylation is a chemical reaction where a chloromethyl group (-CH2Cl) is added to an aromatic ring . This reaction is commonly used in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

The reaction involves the addition of a chloromethyl group to the aromatic ring . The specifics of the reaction conditions, such as the choice of solvent and temperature, can vary depending on the particular aromatic compound being used .

Results or Outcomes

The outcome of the reaction is the formation of a new compound where the aromatic ring is substituted with a chloromethyl group . This new compound can then be used as a building block in the synthesis of more complex organic compounds .

Synthesis of Dichloromethyl Methyl Ether

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Dichloromethyl methyl ether can be synthesized from methyl formate and a mixture of phosphorus pentachloride and phosphorus oxychloride . It can also be synthesized by chlorination of chlorodimethyl ether .

Methods of Application or Experimental Procedures

The specifics of the reaction conditions, such as the choice of solvent and temperature, can vary depending on the particular compound being used .

Results or Outcomes

The outcome of the reaction is the formation of dichloromethyl methyl ether . This compound can then be used as a building block in the synthesis of more complex organic compounds .

Safety And Hazards

Dichloromethyl compounds can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness . They are also suspected of causing cancer .

Future Directions

Research is ongoing into the use of dichloromethyl compounds in the synthesis of aromatic aldehydes .

properties

IUPAC Name

1-(dichloromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIOEEWGBMJNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196563
Record name 1-(Dichloromethyl)-4-fluorobenzene
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Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dichloromethyl)-4-fluorobenzene

CAS RN

456-19-9
Record name 1-(Dichloromethyl)-4-fluorobenzene
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Record name 1-(Dichloromethyl)-4-fluorobenzene
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Record name 456-19-9
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Record name 1-(Dichloromethyl)-4-fluorobenzene
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Record name 1-(dichloromethyl)-4-fluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PH Huy - Synthesis, 2019 - thieme-connect.com
Herein, a novel method for the transformation of aldehydes into geminal dichlorides based on phthaloyl chloride as reagent and N-formylpyrrolidine as Lewis base catalyst is disclosed. …
Number of citations: 13 www.thieme-connect.com

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